molecular formula C11H8N2OS B1598022 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate CAS No. 306934-97-4

5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate

Cat. No. B1598022
M. Wt: 216.26 g/mol
InChI Key: KNEFMNKZFBOMNG-UHFFFAOYSA-N
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Description

5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate is a chemical compound with the molecular formula C11H8N2OS and a molecular weight of 216.26 . It is a specialty product used for proteomics research applications .


Molecular Structure Analysis

The molecular structure of 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate consists of an isoxazole ring substituted with a methyl group at the 5-position and a phenyl group at the 3-position. An isothiocyanate functional group is also attached .


Physical And Chemical Properties Analysis

5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate has a molecular weight of 216.26 and a density of 1.22g/cm3 . It has a boiling point of 397.9ºC at 760mmHg and a melting point of 73ºC .

Scientific Research Applications

Synthesis and Structural Analysis

Isothiocyanates, including phenyl isothiocyanate derivatives, have been utilized in the synthesis of thermally stable, crystalline adducts demonstrating significant interest in structural chemistry. These compounds exhibit tautomerism, which is the ability of a chemical species to exist in multiple forms by the relocation of a single proton in the molecule. The structural and tautomeric properties of these adducts have been thoroughly investigated through methods like X-ray diffraction analysis, revealing insights into their molecular behavior and potential applications in material science and organic synthesis (Nakayama et al., 1998).

Chemical Reactions and Methodologies

Research into isoxazole and isothiocyanate derivatives extends into various chemical reactions and synthetic methodologies, offering pathways to create polyfunctionally substituted compounds with potential in drug development and material science. One such study details the one-pot synthesis of polyfunctionally substituted 2,3-dihydrothiazoles and thiazolidinones, showcasing the versatility of phenyl isothiocyanate in organic synthesis and its role in generating compounds with complex structures (Mohareb et al., 1990).

Electrophilic Quenching and Metalation

Further investigations into isoxazole derivatives highlight their utility in the field of synthetic organic chemistry, particularly in reactions involving metalation and electrophilic quenching. These processes enable the functionalization of isoxazoles, leading to the creation of thioalkyl derivatives, which are valuable in synthesizing various organic molecules with potential biological activity (Balasubramaniam et al., 1990).

Cycloaddition Reactions

The reactivity of isothiocyanates in cycloaddition reactions, forming compounds like 5-amino-1,2,3-thiadiazoles and triazoles, exemplifies their significance in constructing heterocyclic compounds. These reactions are pivotal in medicinal chemistry for generating compounds with potential therapeutic applications (Hoff & Blok, 1975).

Applications in Material Science

Isoxazole derivatives have also been explored for their applications in material science, particularly in creating compounds with significant electro-optic properties. Such studies are crucial for developing advanced materials for telecommunications and other technological applications (Marder et al., 1994).

properties

IUPAC Name

4-isothiocyanato-5-methyl-3-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c1-8-10(12-7-15)11(13-14-8)9-5-3-2-4-6-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEFMNKZFBOMNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379842
Record name 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate

CAS RN

306934-97-4
Record name 4-Isothiocyanato-5-methyl-3-phenylisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306934-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-phenyl-4-isoxazolyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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